Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate
Description
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is a substituted benzoate ester with a molecular structure featuring a bromine atom at the 4-position, a methyl group at the 2-position, and a sulfamoyl (-SO₂NH₂) group at the 5-position of the benzene ring. The compound is cataloged by Enamine Ltd with the molecular formula C₉H₁₀BrNO₄S (corrected based on the name; the formula provided in , C₇H₃BrCl₂F₂, appears inconsistent with the functional groups described in the name and is likely erroneous). Its molecular weight is reported as 275.91 g/mol, though this value may require verification due to the conflicting formula. The compound is utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of sulfonamide-based derivatives, which are known for their biological activity.
Properties
Molecular Formula |
C9H10BrNO4S |
|---|---|
Molecular Weight |
308.15 g/mol |
IUPAC Name |
methyl 4-bromo-2-methyl-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10BrNO4S/c1-5-3-7(10)8(16(11,13)14)4-6(5)9(12)15-2/h3-4H,1-2H3,(H2,11,13,14) |
InChI Key |
XGPLNHHOOREOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate typically involves the esterification of 4-bromo-2-methyl-5-sulfamoylbenzoic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-amino-2-methyl-5-sulfamoylbenzoate.
Reduction: 4-bromo-2-methyl-5-aminobenzoate.
Oxidation: 4-bromo-2-carboxy-5-sulfamoylbenzoate.
Scientific Research Applications
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfamoyl group can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate, a detailed comparison is made with structurally analogous compounds, focusing on substituent effects, molecular weight, and functional groups.
Structural and Functional Group Analysis
This compound Substituents: Bromo (4-position), methyl (2-position), sulfamoyl (5-position). Bromine contributes steric bulk and electron-withdrawing effects.
Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate () Substituents: Bromo (2-position), fluoro (5-position), 4-methylphenylsulfonamido (4-position). Fluorine, a smaller halogen, provides electron-withdrawing effects with minimal steric hindrance.
Molecular Weight and Formula Comparison
Implications of Substituent Differences
- Positional Effects : The bromine’s position (4 vs. 2) alters steric and electronic profiles. In the 4-position, bromine may influence para-directed reactivity, while in the 2-position, it could hinder ortho-substitutions.
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